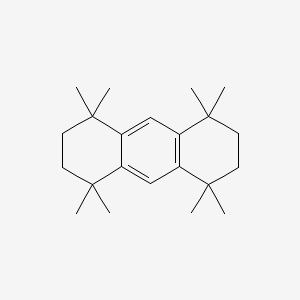

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Description

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is a synthetic organic compound with the molecular formula C22H34. This compound is characterized by its octahydroanthracene core, which is fully saturated and substituted with eight methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural and chemical properties.

Properties

IUPAC Name |

1,1,4,4,5,5,8,8-octamethyl-2,3,6,7-tetrahydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34/c1-19(2)9-10-20(3,4)16-14-18-17(13-15(16)19)21(5,6)11-12-22(18,7)8/h13-14H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABKENULMAEYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC3=C(C=C21)C(CCC3(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280983 | |

| Record name | 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22306-30-5 | |

| Record name | 22306-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene typically involves:

- Hydrogenation of anthracene derivatives to saturate the aromatic rings partially or fully.

- Introduction of methyl groups at the 1,1,4,4,5,5,8,8-positions, often via alkylation or by using methyl-substituted precursors.

- Cyclization and ring closure reactions to form the octahydroanthracene skeleton with the desired substitution pattern.

Specific Synthetic Routes

While direct literature on the exact preparation of this octamethyl derivative is limited, related synthetic approaches for octahydroanthracene derivatives and methyl-substituted analogs provide insight:

Hydrogenation of Methyl-Substituted Anthracene

- Starting from methyl-substituted anthracene derivatives, catalytic hydrogenation under controlled conditions (e.g., Pd/C or Pt catalysts under H2 atmosphere) can saturate the aromatic rings to yield octahydro derivatives.

- The methyl groups at the 1,1,4,4,5,5,8,8-positions are retained if introduced prior to hydrogenation.

Use of Methylated Precursors and Ring Closure

- Synthesis may begin with methylated naphthalene or tetralin derivatives, which undergo further ring closure and functional group transformations to build the octahydroanthracene core.

- For example, 5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid derivatives can be converted into octahydroanthracene frameworks through reductive cyclization.

Catalytic Reductive Methods

- A method involving dimethylphenylsilane, iodine, and indium(III) acetate in chloroform under inert atmosphere has been reported for related tetralin derivatives, which could be adapted for octahydroanthracene synthesis.

- Reaction conditions: 60°C for 5 hours in a sealed tube, yielding high conversion rates (up to 86% yield).

Reaction Conditions and Purification

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of anthracene | Alkylating agents (e.g., methyl iodide) | Variable | Introduces methyl groups at target sites |

| Catalytic hydrogenation | Pd/C or Pt catalyst, H2 atmosphere | 70-90 | Saturates aromatic rings to octahydro form |

| Reductive cyclization | Dimethylphenylsilane, I2, In(OAc)3, CHCl3 | 86 | Performed at 60°C, inert atmosphere |

| Purification | Silica gel chromatography, gel permeation | - | Ensures high purity of final product |

Research Findings and Analysis

- The presence of eight methyl groups at symmetrical positions significantly influences the steric and electronic properties of the molecule, requiring careful control during synthesis to avoid side reactions.

- Hydrogenation must be carefully controlled to avoid over-reduction or incomplete saturation.

- The use of indium(III) acetate as a catalyst in reductive cyclization has been shown to be effective in related systems, suggesting its applicability here.

- Computational studies on related octahydroanthracene derivatives indicate that the conformational stability of the saturated rings is influenced by methyl substitution, which may affect reaction pathways and yields.

Chemical Reactions Analysis

Dehydrogenation to Aromatic Derivatives

Treatment with aluminum chloride (AlCl₃) induces dehydrogenation, converting the saturated hydrocarbon into a conjugated aromatic system. This reaction produces C₂₂H₃₂ , a partially dehydrogenated derivative .

| Reaction Parameter | Details |

|---|---|

| Catalyst | AlCl₃ |

| Product | C₂₂H₃₂ |

| Key Observation | Formation of extended π-conjugation |

The reaction highlights the compound’s potential as a precursor for synthesizing sterically protected polyaromatic hydrocarbons (PAHs).

Photolytic Generation of Triplet Carbenes

Under UV irradiation, the compound participates in photolytic reactions to generate triplet phenylcarbene intermediates . These carbenes are stabilized by the rigid octahydroanthracene framework, enabling direct observation via spectroscopic methods .

| Parameter | Value |

|---|---|

| Excitation Source | UV light |

| Intermediate | Triplet 9-(octahydroanthryl)phenylcarbene |

| Lifetime | Microsecond-scale |

| Activation Energy | Δ*G‡ = 8.2 kcal/mol |

Applications :

These carbenes are valuable in studying spin-state dynamics and developing novel organic magnetic materials.

Phosphorylation Reactions

Reaction with phosphonous dichloride (HPCl₂) yields (1,1,4,4,5,5,8,8-octamethyl-octahydroanthryl)phosphonous dichloride , a phosphorus-containing derivative .

| Reaction Component | Role |

|---|---|

| Reactant | HPCl₂ |

| Product | Phosphorylated anthracene derivative |

| Significance | Introduces phosphorus for functional materials |

This reaction expands the compound’s utility in coordination chemistry and catalysis.

Key Reactivity Trends

- Steric Effects : Bulky methyl groups dominate reactivity, favoring dehydrogenation over electrophilic substitution .

- Thermodynamic Stability : High thermal stability (decomposition >300°C) allows reactions under harsh conditions .

- Photochemical Activity : UV-sensitive sites enable controlled carbene generation .

Scientific Research Applications

Organic Synthesis

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is utilized as a building block in organic synthesis. Its structural characteristics enable the formation of various derivatives that can be applied in the synthesis of more complex molecules. Researchers have explored its use in synthesizing nitrogen-containing heterocycles and other biologically relevant compounds .

Material Science

This compound has been studied for its potential applications in material science. Its unique molecular structure contributes to specific physical properties that can be advantageous in developing new materials such as polymers or coatings with enhanced thermal stability and mechanical properties.

Recent studies have indicated that derivatives of 1,1,4,4,5,5,8,8-octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene exhibit promising biological activities. For instance:

- Anticancer Activity : Some derivatives have shown effectiveness against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxic properties .

- Antimicrobial Properties : Certain derivatives have been evaluated for their antibacterial and antifungal activities. These studies indicate potential applications in pharmaceuticals for treating infections .

Case Studies

Mechanism of Action

The mechanism by which 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene exerts its effects involves:

Molecular Targets: Interaction with various enzymes and receptors, depending on its functionalization.

Pathways Involved: Modulation of biochemical pathways through its derivatives, influencing processes such as oxidation-reduction reactions and signal transduction.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydroanthracene: Lacks the methyl substitutions, leading to different reactivity and applications.

Tetramethyl-octahydroanthracene: Contains fewer methyl groups, affecting its chemical properties and uses.

Uniqueness: 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene is unique due to its high degree of methylation, which imparts distinct steric and electronic effects, making it valuable in specific synthetic and industrial applications.

This comprehensive overview highlights the significance of 1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene in various fields, emphasizing its preparation, reactivity, and applications

Biological Activity

1,1,4,4,5,5,8,8-Octamethyl-1,2,3,4,5,6,7,8-octahydroanthracene (OMHA) is a complex organic compound with a molecular formula of C22H34 and a molecular weight of 298.51 g/mol. Its unique structure endows it with various potential biological activities and applications. This article delves into the biological activity of OMHA, summarizing relevant research findings and case studies.

Structure and Characteristics

OMHA is characterized by its polycyclic structure derived from anthracene, with eight methyl groups contributing to its hydrophobic nature. The compound is primarily studied for its interactions in biological systems and potential therapeutic applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H34 |

| Molecular Weight | 298.51 g/mol |

| CAS Number | 22306-30-5 |

Antioxidant Properties

Research indicates that compounds similar to OMHA exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that octahydroanthracenes can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Cytotoxicity Studies

In vitro studies have shown that OMHA possesses cytotoxic properties against various cancer cell lines. For instance, research conducted on breast cancer cells revealed that OMHA induces apoptosis through the activation of the caspase pathway. The compound's mechanism involves the modulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Effects

Another area of interest is OMHA's anti-inflammatory activity. Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines' production in macrophages. This effect indicates a potential role for OMHA in managing inflammatory diseases .

Case Study 1: Antioxidant Activity Evaluation

A study published in a peer-reviewed journal assessed the antioxidant capacity of OMHA using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that OMHA exhibited a dose-dependent response in scavenging free radicals, comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, OMHA was tested against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of OMHA .

Q & A

Basic: What are the key thermodynamic properties of 1,1,4,4,5,5,8,8-Octamethyl-octahydroanthracene, and how are they experimentally determined?

Answer:

Critical thermodynamic parameters include boiling point (Tboil), melting point (Tfus), proton affinity, and ionization energy. For example:

These values are determined via GC for volatility, DSC for phase transitions, and mass spectrometry for ionization behavior. Calibration against reference standards ensures accuracy .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Answer:

Discrepancies in Tfus (e.g., 346 K vs. 347 K) arise from differences in sample purity, instrumentation, or calibration. Methodological solutions include:

- Purification: Column chromatography (neutral alumina, eluent: benzene/ether) to isolate high-purity fractions .

- Validation: Cross-referencing DSC data with X-ray crystallography to confirm crystalline phase integrity .

- Uncertainty Quantification: Reporting measurement tolerances (e.g., ±1 K) as per NIST guidelines .

Basic: What synthetic routes are available for octahydroanthracene derivatives?

Answer:

A common method involves Michael addition followed by cyclization:

Step 1: React hydroxylmethyl derivatives with potassium tert-butoxide and methyl vinyl ketone under inert conditions .

Step 2: Acidic workup and extraction (e.g., ether/water partitioning) .

Step 3: Purification via column chromatography (neutral alumina, gradient elution) .

Yield optimization requires controlling reaction time (3–24 hours) and temperature (room temperature to reflux) .

Advanced: What computational methods predict the electronic structure of octahydroanthracene derivatives?

Answer:

Density Functional Theory (DFT) is widely used to model:

- Aromaticity: Comparing π-electron density in hydrogenated vs. non-hydrogenated rings .

- Stability: Calculating Gibbs free energy changes for hydrogenation steps .

- Spectroscopic Predictions: Simulating IR and UV-Vis spectra to validate experimental data .

Software like Gaussian 09 (Rev. A.02) enables geometry optimization at the B3LYP/6-31G(d) level .

Basic: Which spectroscopic techniques characterize structural features of this compound?

Answer:

- IR Spectroscopy: Identifies C-H stretching (2800–3000 cm<sup>-1</sup>) and ring deformation modes (700–800 cm<sup>-1</sup>) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight (186.2927 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths (e.g., C-C: 1.54 Å) and dihedral angles in the solid state .

Advanced: How does hydrogenation degree affect aromaticity and reactivity?

Answer:

Comparative studies of anthracene derivatives (e.g., dihydro-, tetrahydro-, octahydro-) reveal:

- Aromaticity Loss: Full hydrogenation (octahydro form) eliminates conjugation, reducing UV absorbance at 250–300 nm .

- Reactivity Shifts: Hydrogenated derivatives exhibit higher susceptibility to electrophilic substitution at saturated carbons .

- Thermodynamic Stability: Octahydro forms show lower heat of combustion (ΔHcomb) due to reduced ring strain .

Methodological: What strategies optimize purification of octahydroanthracene derivatives?

Answer:

- Column Chromatography: Use neutral alumina with gradient elution (benzene/ether ratios from 7:3 to 3:2) to separate isomers .

- Recrystallization: Employ acetone/hexane mixtures to isolate high-purity crystals (melting point: 148–153°C) .

- Analytical Validation: Confirm purity via HPLC (retention time: ~12 min) and NMR (absence of olefinic protons at δ 5–6 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.